molecular formula C11H8IN3 B7893606 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile

2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile

Cat. No.: B7893606
M. Wt: 309.11 g/mol
InChI Key: RJJXJXYPJNPNRP-UHFFFAOYSA-N
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Description

2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is an organic compound that features a pyrazole ring substituted with an iodine atom and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the iodine and benzonitrile groups. One common method involves the cyclization of an appropriate hydrazine with a nitrile compound under mild conditions. The reaction is often catalyzed by a transition metal such as nickel, which facilitates the addition to the nitrile and subsequent cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The iodine atom and the benzonitrile group can participate in binding interactions with proteins or enzymes, affecting their activity. The pyrazole ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: A simpler analog with only the iodine substitution on the pyrazole ring.

    Benzonitrile: Lacks the pyrazole ring but contains the nitrile group.

    2-(1H-Pyrazol-1-yl)methylbenzonitrile: Similar structure but without the iodine atom.

Uniqueness

2-((4-Iodo-1H-pyrazol-1-yl)methyl)benzonitrile is unique due to the combination of the iodine-substituted pyrazole ring and the benzonitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(4-iodopyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN3/c12-11-6-14-15(8-11)7-10-4-2-1-3-9(10)5-13/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXJXYPJNPNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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